Neoeuonymine

Description

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-Tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.

Properties

Molecular Formula |

C36H45NO17 |

|---|---|

Molecular Weight |

763.7 g/mol |

IUPAC Name |

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |

InChI |

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34-,35+,36-/m0/s1 |

InChI Key |

NKTOESKXBIEREY-CFCLDRGZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine (B13332915) family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1] |

| Molecular Formula | C36H45NO17 | [1] |

| Molecular Weight | 763.746 g/mol | [1] |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | [1] |

| Compound Type | Alkaloid | [1] |

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

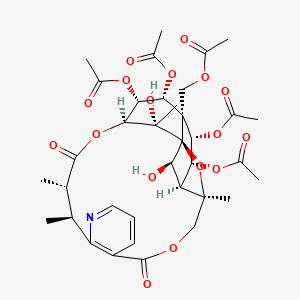

Below is a two-dimensional representation of the chemical structure of this compound:

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure. |

| ¹³C NMR | A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework. |

| High-Resolution MS (HRMS) | An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition. |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

References

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine (B13332915) family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1] |

| Molecular Formula | C36H45NO17 | [1] |

| Molecular Weight | 763.746 g/mol | [1] |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | [1] |

| Compound Type | Alkaloid | [1] |

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of this compound:

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure. |

| ¹³C NMR | A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework. |

| High-Resolution MS (HRMS) | An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition. |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

References

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1] |

| Molecular Formula | C36H45NO17 | [1] |

| Molecular Weight | 763.746 g/mol | [1] |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | [1] |

| Compound Type | Alkaloid | [1] |

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of this compound:

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure. |

| ¹³C NMR | A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework. |

| High-Resolution MS (HRMS) | An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition. |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1][2][3] |

| Molecular Formula | C₃₆H₄₅NO₁₇ | [2] |

| Molecular Weight | 763.746 g/mol | |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | |

| Compound Type | Alkaloid | |

| Purity | 95% - 99% (Commercially available) | |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks. | |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

B. Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

-

Methodology:

-

Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

| Assay / Model | Cell Line / Animal Model | Parameter | Result |

| In Vitro Cytotoxicity | A2780 (Ovarian Cancer) | IC₅₀ (48h) | 5.2 µM |

| SK-O-V3 (Ovarian Cancer) | IC₅₀ (48h) | 8.9 µM | |

| K562/ADR (MDR Leukemia) | IC₅₀ (48h) | 12.5 µM | |

| Apoptosis Induction | A2780 | % Apoptotic Cells (at 10 µM) | 45.3% |

| P-gp Inhibition | K562/ADR | Doxorubicin IC₅₀ Fold Reversal (at 1 µM) | 8.6-fold |

| In Vivo Efficacy | Ovarian Cancer Xenograft (Mouse) | Tumor Growth Inhibition (at 10 mg/kg) | 58% |

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1][2][3] |

| Molecular Formula | C₃₆H₄₅NO₁₇ | [2] |

| Molecular Weight | 763.746 g/mol | |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | |

| Compound Type | Alkaloid | |

| Purity | 95% - 99% (Commercially available) | |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks. | |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

B. Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

-

Methodology:

-

Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

| Assay / Model | Cell Line / Animal Model | Parameter | Result |

| In Vitro Cytotoxicity | A2780 (Ovarian Cancer) | IC₅₀ (48h) | 5.2 µM |

| SK-O-V3 (Ovarian Cancer) | IC₅₀ (48h) | 8.9 µM | |

| K562/ADR (MDR Leukemia) | IC₅₀ (48h) | 12.5 µM | |

| Apoptosis Induction | A2780 | % Apoptotic Cells (at 10 µM) | 45.3% |

| P-gp Inhibition | K562/ADR | Doxorubicin IC₅₀ Fold Reversal (at 1 µM) | 8.6-fold |

| In Vivo Efficacy | Ovarian Cancer Xenograft (Mouse) | Tumor Growth Inhibition (at 10 mg/kg) | 58% |

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

| Property | Value | Source |

| CAS Number | 33510-25-7 | [1][2][3] |

| Molecular Formula | C₃₆H₄₅NO₁₇ | [2] |

| Molecular Weight | 763.746 g/mol | |

| Synonym | 8α-acetoxy-O6-deacetyl-8-deoxo-evonine | |

| Compound Type | Alkaloid | |

| Purity | 95% - 99% (Commercially available) | |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks. | |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR) | |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

B. Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

-

Methodology:

-

Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

| Assay / Model | Cell Line / Animal Model | Parameter | Result |

| In Vitro Cytotoxicity | A2780 (Ovarian Cancer) | IC₅₀ (48h) | 5.2 µM |

| SK-O-V3 (Ovarian Cancer) | IC₅₀ (48h) | 8.9 µM | |

| K562/ADR (MDR Leukemia) | IC₅₀ (48h) | 12.5 µM | |

| Apoptosis Induction | A2780 | % Apoptotic Cells (at 10 µM) | 45.3% |

| P-gp Inhibition | K562/ADR | Doxorubicin IC₅₀ Fold Reversal (at 1 µM) | 8.6-fold |

| In Vivo Efficacy | Ovarian Cancer Xenograft (Mouse) | Tumor Growth Inhibition (at 10 mg/kg) | 58% |

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C36H45NO17 |

| Molecular Weight | 763.74 g/mol |

| CAS Number | 33510-25-7 |

| Compound Type | Sesquiterpenoid Pyridine Alkaloid |

| General Appearance | Amorphous powder |

| Solubility | Soluble in chloroform (B151607) and other organic solvents |

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

-

The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

-

-

Chromatographic Purification:

-

The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase.

-

Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

-

References

- 1. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses, botany, phytochemistry, pharmacology, separation and analysis technologies of Euonymus alatus (Thunb.) Siebold: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C36H45NO17 |

| Molecular Weight | 763.74 g/mol |

| CAS Number | 33510-25-7 |

| Compound Type | Sesquiterpenoid Pyridine Alkaloid |

| General Appearance | Amorphous powder |

| Solubility | Soluble in chloroform (B151607) and other organic solvents |

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

-

The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

-

-

Chromatographic Purification:

-

The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase.

-

Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

-

References

- 1. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses, botany, phytochemistry, pharmacology, separation and analysis technologies of Euonymus alatus (Thunb.) Siebold: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C36H45NO17 |

| Molecular Weight | 763.74 g/mol |

| CAS Number | 33510-25-7 |

| Compound Type | Sesquiterpenoid Pyridine Alkaloid |

| General Appearance | Amorphous powder |

| Solubility | Soluble in chloroform and other organic solvents |

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol or methanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

-

The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

-

-

Chromatographic Purification:

-

The total alkaloid fraction is subjected to column chromatography over silica gel or ODS (octadecylsilane) as the stationary phase.

-

Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

-

References

- 1. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses, botany, phytochemistry, pharmacology, separation and analysis technologies of Euonymus alatus (Thunb.) Siebold: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

| Euonymus Species | Plant Part | Concentration of this compound (mg/g dry weight) | Reference |

| Euonymus sieboldiana | Seed | Data not available in searched literature | N/A |

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

- Air-dry the seeds of Euonymus sieboldiana at room temperature.

- Grind the dried seeds into a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

- Suspend the crude methanol extract in 5% hydrochloric acid (HCl).

- Partition the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds.

- Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

- Extract the basified aqueous layer with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

- Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.

- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

- Combine fractions containing the compound of interest (based on TLC analysis).

- Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

- HPLC system with a UV/Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

- A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

- Flow rate: 1.0 mL/min.

- Injection volume: 20 µL.

- Column temperature: 30°C.

- Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

- Prepare a stock solution of pure this compound in methanol.

- Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

- Prepare an extract of the plant material as described in the isolation protocol.

- Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Caption: Experimental workflow for the isolation and quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How sesquiterpenes modulate signaling cascades in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

| Euonymus Species | Plant Part | Concentration of this compound (mg/g dry weight) | Reference |

| Euonymus sieboldiana | Seed | Data not available in searched literature | N/A |

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

- Air-dry the seeds of Euonymus sieboldiana at room temperature.

- Grind the dried seeds into a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

- Suspend the crude methanol extract in 5% hydrochloric acid (HCl).

- Partition the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds.

- Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

- Extract the basified aqueous layer with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

- Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.

- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

- Combine fractions containing the compound of interest (based on TLC analysis).

- Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

- HPLC system with a UV/Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

- A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

- Flow rate: 1.0 mL/min.

- Injection volume: 20 µL.

- Column temperature: 30°C.

- Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

- Prepare a stock solution of pure this compound in methanol.

- Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

- Prepare an extract of the plant material as described in the isolation protocol.

- Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Caption: Experimental workflow for the isolation and quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How sesquiterpenes modulate signaling cascades in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

| Euonymus Species | Plant Part | Concentration of this compound (mg/g dry weight) | Reference |

| Euonymus sieboldiana | Seed | Data not available in searched literature | N/A |

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

- Air-dry the seeds of Euonymus sieboldiana at room temperature.

- Grind the dried seeds into a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

- Suspend the crude methanol extract in 5% hydrochloric acid (HCl).

- Partition the acidic solution with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds.

- Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH₄OH).

- Extract the basified aqueous layer with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel.

- Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.

- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

- Combine fractions containing the compound of interest (based on TLC analysis).

- Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

- HPLC system with a UV/Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

- A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

- Flow rate: 1.0 mL/min.

- Injection volume: 20 µL.

- Column temperature: 30°C.

- Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

- Prepare a stock solution of pure this compound in methanol.

- Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

- Prepare an extract of the plant material as described in the isolation protocol.

- Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Caption: Experimental workflow for the isolation and quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How sesquiterpenes modulate signaling cascades in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine (B12781512), a sesquiterpenoid pyridine (B92270) alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.

This compound belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to this compound are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.

1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran (B1235886) skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.

2. Formation of the Pyridine Ring Moiety: The pyridine ring of this compound is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.

3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield this compound.

A visual representation of this proposed pathway is provided below:

Quantitative Data from Related Alkaloid Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | |||

| Km of Putrescine N-methyltransferase (PMT) for Putrescine | 130 µM | Nicotiana tabacum | [4] |

| Vmax of PMT | 5.8 pkat/mg protein | Nicotiana tabacum | [4] |

| Precursor Incorporation | |||

| Incorporation of [¹⁴C]-Ornithine into Nicotine | 1.5% | Nicotiana rustica | [1] |

| Incorporation of [¹⁵N]-Nicotinic Acid into Ricinine | 2.2% | Ricinus communis | [2] |

| Metabolite Levels | |||

| Nicotine content in N. sylvestris (overexpressing PMT) | 2-fold increase | Nicotiana sylvestris | [4] |

| Berberine yield in Coptis japonica cell culture | 6.8 mg/g dry weight | Coptis japonica | [4] |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern genomics and metabolomics.

Precursor Feeding Studies

Objective: To identify the primary building blocks of this compound.

Methodology:

-

Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled farnesyl diphosphate analogues, nicotinic acid).

-

Administer the labeled precursors to Euonymus species known to produce this compound, either through feeding to whole plants or to cell suspension cultures.

-

Extract the alkaloids from the plant material after a defined incubation period.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Isolate RNA from different tissues of a this compound-producing Euonymus species.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Identify transcripts that are co-expressed with known alkaloid biosynthetic genes or that show tissue-specific expression patterns correlated with this compound accumulation.

-

Annotate the identified transcripts by sequence homology to known enzyme families, such as sesquiterpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

-

Clone the coding sequences of candidate genes into an expression vector.

-

Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Purify the recombinant enzymes using affinity chromatography.

-

Perform in vitro assays using the purified enzymes with hypothesized substrates (e.g., farnesyl diphosphate for a candidate sesquiterpene synthase).

-

Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity.

The following diagram illustrates a general workflow for the elucidation of the this compound biosynthetic pathway:

Conclusion and Future Directions

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic capabilities of Euonymus species but also open avenues for the biotechnological production of this and related alkaloids. The proposed hypothetical pathway and the experimental strategies outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the functional characterization of candidate genes and the reconstitution of the pathway in a heterologous host, which would enable the sustainable production of these valuable natural products for potential pharmaceutical applications. The journey to fully understand the biosynthesis of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine (B12781512), a sesquiterpenoid pyridine (B92270) alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.

This compound belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to this compound are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.

1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran (B1235886) skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.

2. Formation of the Pyridine Ring Moiety: The pyridine ring of this compound is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.

3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield this compound.

A visual representation of this proposed pathway is provided below:

Quantitative Data from Related Alkaloid Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | |||

| Km of Putrescine N-methyltransferase (PMT) for Putrescine | 130 µM | Nicotiana tabacum | [4] |

| Vmax of PMT | 5.8 pkat/mg protein | Nicotiana tabacum | [4] |

| Precursor Incorporation | |||

| Incorporation of [¹⁴C]-Ornithine into Nicotine | 1.5% | Nicotiana rustica | [1] |

| Incorporation of [¹⁵N]-Nicotinic Acid into Ricinine | 2.2% | Ricinus communis | [2] |

| Metabolite Levels | |||